molecular formula C17H14O3S B14183120 Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate CAS No. 918637-59-9

Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate

Cat. No.: B14183120
CAS No.: 918637-59-9
M. Wt: 298.4 g/mol
InChI Key: JFHKXXXMNYYDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H14O3S It is a derivative of cinnamic acid, featuring a formylphenyl group and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate typically involves the reaction of methyl cinnamate with 2-formylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 3-[(2-carboxyphenyl)sulfanyl]-3-phenylprop-2-enoate.

    Reduction: Methyl 3-[(2-hydroxymethylphenyl)sulfanyl]-3-phenylprop-2-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-formylphenyl)sulfanyl]-3-phenylprop-2-enoate
  • Methyl 3-[(2-formylphenyl)sulfanyl]-3-(4-methylphenyl)prop-2-enoate
  • Methyl 3-[(2-formylphenyl)sulfanyl]-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate is unique due to the specific positioning of the formyl and sulfanyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

918637-59-9

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 3-(2-formylphenyl)sulfanyl-3-phenylprop-2-enoate

InChI

InChI=1S/C17H14O3S/c1-20-17(19)11-16(13-7-3-2-4-8-13)21-15-10-6-5-9-14(15)12-18/h2-12H,1H3

InChI Key

JFHKXXXMNYYDBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1)SC2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.